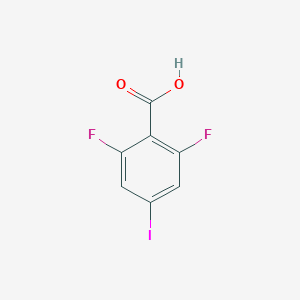

2,6-Difluoro-4-iodobenzoic acid

Description

2,6-Difluoro-4-iodobenzoic acid is a halogenated benzoic acid derivative characterized by fluorine substituents at the 2- and 6-positions and an iodine atom at the 4-position of the aromatic ring. The presence of iodine introduces significant steric and electronic effects, distinguishing it from other fluorinated benzoic acids. This compound is primarily utilized in synthetic organic chemistry as a precursor for ortholithiation reactions and in the preparation of complex aryl-metal intermediates . Its high molecular weight (284.01 g/mol) and polarizable iodine atom also make it a candidate for studying substituent effects in reaction kinetics and regioselectivity .

Properties

IUPAC Name |

2,6-difluoro-4-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2IO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSFGVPHIUMKOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)O)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160575-07-4 | |

| Record name | 2,6-difluoro-4-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-difluoro-4-iodobenzoic acid typically involves the iodination of 2,6-difluorobenzoic acid. One common method is the Sandmeyer reaction, where 2,6-difluorobenzoic acid is first converted to its diazonium salt, which is then treated with potassium iodide to introduce the iodine atom at the para position. The reaction conditions usually involve low temperatures and the use of acidic media to stabilize the diazonium intermediate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-4-iodobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. For example, treatment with a nucleophile like sodium azide can replace the iodine with an azide group.

Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a carbonyl compound under appropriate conditions.

Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

Substitution Reactions: Sodium azide, potassium cyanide, or other nucleophiles in polar solvents.

Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic or basic media.

Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide or toluene.

Major Products:

Substitution Reactions: Azides, nitriles, or other substituted benzoic acids.

Oxidation and Reduction Reactions: Alcohols, aldehydes, or ketones.

Coupling Reactions: Biaryl compounds or other coupled products.

Scientific Research Applications

Medicinal Chemistry

One of the prominent applications of 2,6-difluoro-4-iodobenzoic acid is in the field of medicinal chemistry. Its derivatives have been synthesized and evaluated for biological activity, particularly against various bacterial strains.

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of compounds derived from benzoic acid derivatives, including this compound. Research indicates that certain synthesized acylhydrazones exhibit significant antibacterial activity with minimal inhibitory concentrations (MIC) ranging from 1.95 to 31.25 µg/mL against Gram-positive bacteria such as Staphylococcus epidermidis and Bacillus subtilis .

Table 1: Antibacterial Activity of Derivatives

| Compound ID | MIC (µg/mL) | Bacteria Type |

|---|---|---|

| Compound 20 | 1.95 | Gram-positive |

| Compound 21 | 3.91 | Gram-positive |

| Compound 27 | 31.25 | Gram-negative |

These findings suggest that derivatives of this compound could serve as lead compounds for developing new antibacterial agents.

Organic Synthesis

In organic synthesis, this compound acts as a versatile building block for synthesizing various organic compounds.

Reagent in Chemical Reactions

This compound can be utilized in several reactions, including:

- Suzuki Coupling Reactions : It serves as a reactant in the Suzuki reaction, which is crucial for forming carbon-carbon bonds in complex organic molecules.

- Synthesis of Oligomers : It is used in the preparation of oligo(m-phenylene ethynylenes), which are important in materials science for their electronic properties.

Material Science Applications

The unique properties of this compound make it suitable for applications in material science.

Polymer Chemistry

Research indicates that derivatives of this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Such modifications are essential for developing advanced materials used in electronics and coatings.

Case Study 1: Antibacterial Efficacy

A study conducted on various synthesized derivatives of benzoic acid revealed that certain compounds exhibited strong antibacterial activity against resistant strains of bacteria. The efficacy was measured using MIC values, demonstrating the potential of these compounds as new antibiotics .

Case Study 2: Organic Synthesis Innovations

In another research project focused on organic synthesis, researchers successfully utilized this compound as a key intermediate in synthesizing complex organic structures relevant to pharmaceuticals and agrochemicals. The study emphasized the compound's role in facilitating reactions that yield high-purity products with minimal by-products .

Mechanism of Action

The mechanism of action of 2,6-difluoro-4-iodobenzoic acid depends on its specific application. In coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Key Observations :

- Iodine vs. Chlorine/Methyl Groups : The iodine substituent in the target compound increases molecular weight by ~75–100 g/mol compared to chlorine- or methyl-substituted analogues. This enhances steric bulk but reduces solubility in polar aprotic solvents like THF .

- Electronic Effects : The electron-withdrawing iodine atom polarizes the aromatic ring more strongly than chlorine or methyl groups, influencing acidity (pKa) and ortholithiation reactivity .

- Amino vs. Halogen Substituents: 4-Amino-2,6-difluorobenzoic acid exhibits higher melting points due to hydrogen bonding but lower solubility in organic solvents .

Reactivity in Ortholithiation Reactions

highlights the role of substituents in directing ortholithiation. In reactions with lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LIS):

| Compound | Relative Reaction Rate (vs. Reference) | Preferred Lithiation Site |

|---|---|---|

| This compound | 1.2× | Para to iodine (C-3) |

| 4-Chloro-2,6-difluorobenzoic acid | 0.8× | Meta to chlorine (C-5) |

| 2,6-Difluoro-4-methylbenzoic acid | 0.5× | Ortho to methyl (C-3) |

Mechanistic Insights :

- The iodine atom in this compound acts as a directing group, accelerating lithiation at the C-3 position due to its strong electron-withdrawing effect and ability to stabilize negative charge through resonance .

- Methyl and methoxy groups, being electron-donating, reduce reaction rates and alter regioselectivity .

Biological Activity

2,6-Difluoro-4-iodobenzoic acid is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's interactions at the molecular level, its effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFI O

- Molar Mass : Approximately 298.03 g/mol

The presence of fluorine and iodine atoms in the aromatic ring significantly influences its reactivity and biological properties. The compound is characterized by its benzoic acid moiety, where the functional groups are positioned at the 2, 6, and 4 positions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Enzyme Interaction : The compound has been shown to interact with various enzymes, affecting their catalytic activity. For example, it influences the activity of p-hydroxybenzoate hydroxylase, which is crucial in metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains. Similar compounds have demonstrated antibacterial and antibiofilm activity, indicating that this compound may possess similar properties .

- Anticancer Potential : The structural features of this compound suggest it could be explored for anticancer properties. Its ability to form stable complexes with biomolecules may allow it to modulate cellular processes linked to cancer progression.

The mechanism of action for this compound primarily involves:

- Electrophilic Reactions : The electrophilic nature of the carbonyl group in the benzoic acid structure allows it to engage in nucleophilic attacks by biological molecules.

- Enzyme Modulation : By binding to enzyme active sites, it can alter enzyme kinetics and influence metabolic pathways.

- Bioorthogonal Chemistry : The compound may serve as a building block in bioorthogonal reactions, facilitating the study of complex biological systems and drug development.

Research Findings

Several studies have investigated the biological activities associated with this compound:

Case Studies

- Antibacterial Activity :

- Enzyme Studies :

Q & A

Q. What are the optimal synthetic routes for preparing 2,6-difluoro-4-iodobenzoic acid, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves sequential halogenation and functional group transformations. A validated approach includes:

- Step 1: Lithiation of a fluorinated benzoic acid precursor using lithium diisopropylamide (LDA) or LIS (lithium hexamethyldisilazide) in THF at −78°C to direct ortho-substitution .

- Step 2: Iodination via quenching the lithiated intermediate with iodine.

- Step 3: Purification by recrystallization or column chromatography.

Characterization: - NMR Analysis: ¹H and ¹³C NMR to confirm substitution patterns (e.g., distinct shifts for aromatic protons at δ 7.2–8.1 ppm and fluorine coupling constants) .

- Mass Spectrometry: High-resolution MS to verify molecular weight (theoretical MW: 312.97 g/mol) .

Q. How can researchers determine the solubility and stability of this compound in common solvents?

Methodological Answer:

- Solubility Testing: Use gravimetric analysis by dissolving measured quantities in solvents (e.g., DMSO, THF, ethanol) at 25°C, followed by filtration and drying to assess saturation points.

- Stability Assessment: Monitor degradation via HPLC under accelerated conditions (e.g., 40°C/75% RH for 4 weeks), tracking peak area reduction for the parent compound .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- ¹⁹F NMR: Identifies fluorine environments (e.g., δ −110 to −115 ppm for aromatic fluorine).

- IR Spectroscopy: Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹).

- X-ray Crystallography: Resolves crystal packing and confirms substituent positions (if single crystals are obtainable) .

Advanced Research Questions

Q. How do substituent effects (iodine vs. fluorine) influence the reaction kinetics of ortholithiation in this compound derivatives?

Methodological Answer:

- Kinetic Studies: Use in-situ IR or stopped-flow techniques to measure lithiation rates in THF at varying temperatures. Compare activation energies for iodine- vs. fluorine-substituted analogs.

- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) to evaluate transition states and electron-withdrawing effects of substituents .

- Data Insight: Iodine’s larger atomic radius and polarizability may slow lithiation due to steric hindrance, while fluorine’s electronegativity directs regioselectivity .

Q. How can researchers resolve contradictory spectral data (e.g., NMR splitting patterns) for halogenated benzoic acid derivatives?

Methodological Answer:

Q. What strategies optimize the stability of this compound under catalytic conditions (e.g., Suzuki-Miyaura coupling)?

Methodological Answer:

- Protecting Groups: Temporarily esterify the carboxylic acid to prevent coordination with palladium catalysts.

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) vs. ethereal solvents (THF) for reaction efficiency.

- Additives: Use silver salts (Ag₂O) to scavenge iodide byproducts that deactivate catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.